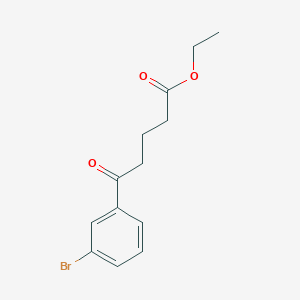

Ethyl 5-(3-bromophenyl)-5-oxovalerate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 5-(3-bromophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c1-2-17-13(16)8-4-7-12(15)10-5-3-6-11(14)9-10/h3,5-6,9H,2,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIAHYCARFMIMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645511 | |

| Record name | Ethyl 5-(3-bromophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-69-3 | |

| Record name | Ethyl 3-bromo-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(3-bromophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Aspects of Ethyl 5 3 Bromophenyl 5 Oxovalerate

Transformational Chemistry of the 5-Oxovalerate Scaffold

The 5-oxovalerate portion of the molecule contains two reactive sites: the carbonyl group of the ketone and the acidic α-protons on the carbon adjacent to it (C4).

The protons on the carbon atom at the C4 position, being alpha to the ketone's carbonyl group, are acidic and can be removed by a suitable base to form a resonance-stabilized enolate anion. This enolate is a potent carbon nucleophile and can participate in various condensation reactions.

A primary example is the aldol-type condensation, where the enolate of Ethyl 5-(3-bromophenyl)-5-oxovalerate could react with an aldehyde or another ketone. researchgate.net For instance, in a crossed-aldol reaction with an aromatic aldehyde like benzaldehyde, the enolate would attack the aldehyde's carbonyl carbon. This reaction forms a new carbon-carbon bond and, after dehydration, can lead to the synthesis of α,β-unsaturated ketones. The acidity of the α-hydrogens in ketones makes them suitable nucleophiles for condensation with esters as well. aklectures.com

Ketones are generally resistant to oxidation under mild conditions, especially when compared to aldehydes. libretexts.orgopenstax.org However, under vigorous conditions with strong oxidizing agents, the carbon-carbon bonds adjacent to the carbonyl group can be cleaved. ncert.nic.in For this compound, this oxidative cleavage could theoretically occur at two positions:

Cleavage of the C4–C5 bond: Oxidation with strong reagents like hot, alkaline potassium permanganate (B83412) (KMnO₄) or nitric acid could break the bond between the carbonyl carbon and the adjacent methylene (B1212753) group. openstax.org This would result in the formation of 3-bromobenzoic acid and a dicarboxylic acid derivative from the remaining chain.

Cleavage of the C5–Aryl bond: The bond between the carbonyl carbon and the aromatic ring could also be cleaved under harsh oxidative conditions.

Such reactions often require forcing conditions and may lead to a mixture of products, making them less common for synthetic applications unless specific regioselectivity can be achieved. ncert.nic.in More controlled oxidative transformations, like the Baeyer-Villiger oxidation, would convert the ketone into an ester rather than a carboxylic acid. libretexts.org The direct conversion of the intact scaffold to a dicarboxylic acid derivative without fragmentation is challenging, though oxidative cleavage of an enol or enolate intermediate, for instance via ozonolysis, could provide a pathway to such products. masterorganicchemistry.comorganic-chemistry.org

Reactivity of the Bromoarene Moiety in Cross-Coupling and Functionalization

The 3-bromophenyl group is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing the bromine atom to be replaced with various functional groups. rsc.org The general mechanism for these reactions involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Key cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.org This is one of the most versatile methods for creating biaryl structures or attaching alkyl or vinyl groups.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. rsc.orgnih.gov Copper-free versions of this reaction are also well-established. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine, providing direct access to arylamines. wikipedia.orgorganic-chemistry.org

The following interactive table summarizes these key cross-coupling reactions.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand | Typical Base |

| Suzuki-Miyaura | R-B(OH)₂ | C(aryl)-C(R) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Na₂CO₃, K₃PO₄ |

| Heck | Alkene (H₂C=CHR) | C(aryl)-C(alkenyl) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ |

| Sonogashira | Alkyne (HC≡CR) | C(aryl)-C(alkynyl) | PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine |

| Buchwald-Hartwig | Amine (R₂NH) | C(aryl)-N(R₂) | Pd₂(dba)₃/BINAP, XPhos | NaOt-Bu, K₂CO₃ |

The electronic nature of the 5-oxovalerate substituent, being moderately electron-withdrawing, generally facilitates the initial oxidative addition step of the catalytic cycle, making the bromoarene moiety a reactive partner in these transformations.

Role as a Precursor in Annulation and Heterocyclic Synthesis

This compound is a highly versatile precursor in the field of heterocyclic chemistry. Its value stems from its bifunctional nature, possessing both a ketone and an ester functional group separated by a flexible alkyl chain. This arrangement, along with the presence of reactive α-methylene groups, allows for a variety of annulation (ring-forming) and cyclocondensation reactions. The molecule can serve as a synthon for building complex molecular architectures, particularly five- and six-membered heterocyclic rings, which are core structures in many pharmaceutically active compounds. The strategic placement of the bromo substituent on the phenyl ring also provides a functional handle for further modifications through cross-coupling reactions, enhancing its utility as a scaffold in medicinal chemistry.

Cyclocondensation Reactions to Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine rings, a fundamental core of nucleobases and numerous pharmaceuticals, can be approached using γ-ketoesters like this compound as a starting block. While the classical Biginelli reaction for synthesizing dihydropyrimidines typically employs β-ketoesters, γ-ketoesters can be guided through specific reaction pathways to achieve pyrimidine ring formation.

One plausible strategy involves the initial conversion of the γ-ketoester into a 1,3-dicarbonyl equivalent, which can then undergo cyclocondensation with amidine-containing reagents such as urea (B33335), thiourea (B124793), or guanidine. For instance, a Claisen condensation reaction could introduce a second carbonyl group at the C4 position, creating a suitable intermediate for pyrimidine synthesis.

Alternatively, multicomponent reactions offer a direct, albeit complex, route. The reaction of the ketoester with an aldehyde and urea or thiourea under specific catalytic conditions could potentially lead to the formation of a dihydropyrimidine (B8664642) core. These reactions often proceed through a series of intermediates, including Knoevenagel condensation products and Michael adducts, culminating in the cyclization and dehydration to form the heterocyclic ring. nih.gov The synthesis of fused pyrimidine systems, such as thieno[2,3-d]pyrimidines, often utilizes pre-formed functionalized rings that are subsequently cyclized. scielo.br The versatility of the ketoester allows it to be a key component in building the necessary precursors for such complex heterocyclic systems.

Table 1: Plausible Reaction Pathway for Pyrimidine Synthesis

| Step | Reaction Type | Reactants | Key Intermediate |

| 1 | Claisen Condensation | This compound, suitable ester (e.g., ethyl formate), strong base | 1,3-Dicarbonyl intermediate |

| 2 | Cyclocondensation | 1,3-Dicarbonyl intermediate, Urea or Thiourea | Dihydropyrimidine derivative |

Synthesis of Thiazolo[3,2-a]pyrimidine and Pyrazole (B372694) Analogues

The scaffold of this compound is particularly well-suited for constructing fused heterocyclic systems like thiazolo[3,2-a]pyrimidines. These compounds are of significant interest due to their diverse biological activities. nih.gov A common and effective synthetic route involves a multi-step sequence that begins with the formation of a dihydropyrimidine-2-thione intermediate. researchgate.net

This intermediate can be synthesized through a Biginelli-type reaction, although adapted for a γ-ketoester precursor. The resulting dihydropyrimidine-2-thione is then reacted with an α-halo ester, such as ethyl chloroacetate. This step involves the S-alkylation of the thione group. Subsequent intramolecular cyclization, often acid-catalyzed, and dehydration of the resulting intermediate yields the final thiazolo[3,2-a]pyrimidine structure. mdpi.com Research on a closely related analogue, ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, has demonstrated the viability of this approach, achieving high yields. mdpi.com

Table 2: Synthetic Route to Thiazolo[3,2-a]pyrimidine Analogues

| Step | Description | Reagents | Resulting Structure |

| 1 | Dihydropyrimidine-2-thione formation | Adapted Biginelli-type reaction | 4-(3-bromophenyl)-substituted dihydropyrimidine-2-thione |

| 2 | S-Alkylation | Ethyl chloroacetate | S-alkylated intermediate |

| 3 | Intramolecular Cyclization/Dehydration | Acid catalyst (e.g., PPA) | Ethyl 5-(3-bromophenyl)-thiazolo[3,2-a]pyrimidine derivative |

For the synthesis of pyrazole analogues, the γ-ketoester can be transformed into a 1,3-dielectrophilic species, which is the key requirement for reaction with hydrazine (B178648) or its derivatives. This can be achieved by first performing a Claisen condensation to generate a 1,3-diketone intermediate. The subsequent reaction of this diketone with hydrazine hydrate (B1144303) leads to a cyclocondensation reaction, forming the pyrazole ring. The position of the substituents on the resulting pyrazole is determined by the reaction conditions and the specific nature of the hydrazine derivative used. Furthermore, more complex fused systems like pyrazolo[1,5-a]pyrimidines can be accessed through multicomponent reactions involving amino pyrazoles and chalcone-like intermediates derived from the parent ketoester. nih.gov

Pathways to Isoxazole (B147169) and Indole-Containing Structures

The synthesis of isoxazole and indole (B1671886) moieties from this compound demonstrates the compound's role as a versatile building block for diverse heterocyclic families.

The construction of the isoxazole ring typically relies on the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nih.gov Consequently, a preliminary step is required to convert the 1,5-ketoester functionality of this compound into a 1,3-dicarbonyl system. This transformation can be accomplished via a Claisen condensation with a suitable ester, such as ethyl formate, in the presence of a strong base. The resulting β-diketone equivalent can then readily undergo cyclocondensation with hydroxylamine hydrochloride to furnish the 3,5-disubstituted isoxazole ring. ajol.info The regioselectivity of the cyclization depends on the differential reactivity of the two carbonyl groups. This strategy is a cornerstone in the synthesis of various isoxazole-containing hybrids. nih.gov

For the synthesis of indole-containing structures, the Fischer indole synthesis provides a direct and powerful method. This reaction utilizes the ketone functionality of the starting material. The first step involves the reaction of this compound with a selected phenylhydrazine (B124118) derivative in the presence of a weak acid to form the corresponding phenylhydrazone. This intermediate, upon treatment with a strong acid catalyst such as polyphosphoric acid (PPA), zinc chloride, or sulfuric acid, undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring. The ethyl valerate (B167501) side chain remains attached to the newly formed indole, typically at the 3-position.

Table 3: Fischer Indole Synthesis Pathway

| Step | Reaction Type | Reactants | Key Intermediate | Final Product |

| 1 | Condensation | This compound, Phenylhydrazine HCl | Phenylhydrazone | - |

| 2 | Cyclization | Phenylhydrazone, Acid catalyst (e.g., PPA) | - | Ethyl 5-(2-(substituted)-1H-indol-3-yl)valerate |

This method allows for the creation of a wide array of substituted indoles by simply varying the phenylhydrazine reagent, making it a valuable tool for generating libraries of potential bioactive molecules.

Spectroscopic and Structural Characterization of Ethyl 5 3 Bromophenyl 5 Oxovalerate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive picture of the molecular connectivity can be constructed.

The ¹H NMR spectrum of Ethyl 5-(3-bromophenyl)-5-oxovalerate is predicted to exhibit distinct signals corresponding to each chemically non-equivalent proton in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal provide crucial information for structural assignment.

The aromatic region is expected to show complex multiplets for the four protons on the 3-bromophenyl ring. The proton ortho to the bromine atom and the proton ortho to the carbonyl group will have different chemical shifts due to the different electronic environments. The protons on the aliphatic chain will appear as triplets and multiplets, reflecting their coupling with adjacent protons. The ethyl ester group will be identifiable by a characteristic quartet and triplet pattern.

Based on analogous structures like 3'-bromoacetophenone (B146053) and ethyl pentanoate, the predicted ¹H NMR spectral data are summarized below. chemicalbook.comhmdb.cachemicalbook.com

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (C2'-H) | ~8.10 | Singlet (or triplet, J≈1.8 Hz) |

| Aromatic (C4'-H, C6'-H) | ~7.85-7.95 | Multiplet |

| Aromatic (C5'-H) | ~7.35 | Triplet |

| Methylene (B1212753) (-CH₂-CO-Ar) | ~3.10 | Triplet |

| Methylene (-CH₂-COOEt) | ~2.40 | Triplet |

| Methylene (-CH₂-CH₂-CH₂-) | ~2.00 | Multiplet (Quintet) |

| Ethyl Ester (-O-CH₂-CH₃) | ~4.15 | Quartet |

| Ethyl Ester (-O-CH₂-CH₃) | ~1.25 | Triplet |

These are predicted values based on spectral data of similar compounds.

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. libretexts.org

The spectrum is expected to show two carbonyl carbon signals at the downfield end: one for the ketone (~197 ppm) and one for the ester (~173 ppm). libretexts.org The six carbons of the 3-bromophenyl ring will resonate in the aromatic region (120-140 ppm), with the carbon attached to the bromine atom showing a characteristic shift. The aliphatic carbons of the valerate (B167501) chain and the ethyl group will appear in the upfield region (14-61 ppm).

Predicted ¹³C NMR chemical shifts, based on data from 3'-bromoacetophenone and ethyl pentanoate, are presented in the following table. libretexts.orgchemicalbook.comhmdb.ca

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| Ketone Carbonyl (C=O) | ~197.0 |

| Ester Carbonyl (C=O) | ~173.0 |

| Aromatic (C1') | ~138.5 |

| Aromatic (C3'-Br) | ~122.5 |

| Aromatic (C2', C4', C5', C6') | ~127.0 - 136.0 |

| Ethyl Ester (-O-CH₂-CH₃) | ~60.5 |

| Methylene (-CH₂-CO-Ar) | ~37.5 |

| Methylene (-CH₂-COOEt) | ~33.0 |

| Methylene (-CH₂-CH₂-CH₂-) | ~20.0 |

| Ethyl Ester (-O-CH₂-CH₃) | ~14.0 |

These are predicted values based on spectral data of similar compounds.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would confirm the connectivity of the -CH₂-CH₂-CH₂- aliphatic chain and the ethyl group.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals for all protonated carbons by linking them to their attached, and already assigned, protons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The most prominent features would be the strong absorptions from the two carbonyl groups.

The ketone C=O stretch, being conjugated with the aromatic ring, is expected to appear at a lower wavenumber (around 1685 cm⁻¹) compared to a simple aliphatic ketone. libretexts.org The ester C=O stretch will likely appear at a higher wavenumber, typically around 1735 cm⁻¹. libretexts.org The spectrum will also feature C-O stretching bands for the ester group, C-H stretching for both aromatic and aliphatic protons, and characteristic aromatic C=C bending vibrations.

Key predicted FT-IR absorption bands are listed below. libretexts.orgacs.orgspectroscopyonline.com

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to strong |

| Ester C=O Stretch | ~1735 | Strong, sharp |

| Ketone C=O Stretch | ~1685 | Strong, sharp |

| Aromatic C=C Bending | 1600 - 1450 | Medium, multiple bands |

| Ester C-O Stretch | 1300 - 1100 | Strong, two bands |

| C-Br Stretch | 700 - 500 | Medium to strong |

These are predicted values based on characteristic functional group absorption regions.

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring C=C stretching vibrations. The C=O stretching vibrations of both the ketone and ester groups would also be Raman active. The symmetric vibrations of the aliphatic C-C backbone would likely be more prominent in the Raman spectrum than in the FT-IR spectrum. Laser-Raman analysis could provide high-resolution data, aiding in the detailed vibrational analysis of the molecule's framework.

Despite a comprehensive search for scientific literature, detailed experimental data regarding the specific spectroscopic and structural characterization of this compound is not available in publicly accessible research. While information exists for structurally similar compounds, providing that data would be scientifically inaccurate for the specific molecule requested.

Therefore, it is not possible to generate the detailed article with data tables as outlined in the request. The required research findings for the following analytical techniques for this compound could not be located:

Mass Spectrometry (Electron Ionization, Electrospray Ionization, High-Resolution Mass Spectrometry, Gas Chromatography-Mass Spectrometry)

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Diffraction

Computational and Theoretical Studies on Ethyl 5 3 Bromophenyl 5 Oxovalerate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like Ethyl 5-(3-bromophenyl)-5-oxovalerate, DFT calculations can provide profound insights into its geometry, electronic properties, and reactivity. These calculations are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that approximates the solutions to the Schrödinger equation.

Geometric Optimization and Conformational Landscapes

The first step in a computational study is typically a geometry optimization, which locates the minimum energy structure of the molecule. researchgate.net For a flexible molecule such as this compound, which possesses several rotatable bonds, this process is more complex and involves exploring the conformational landscape to identify the most stable conformer, or three-dimensional arrangement of atoms.

The process involves systematically rotating the dihedral angles of the flexible bonds and performing an energy calculation for each conformation. The results of such an analysis would reveal the global minimum energy conformer, which is the most likely structure of the molecule in the gas phase, as well as other low-energy local minima. The energy differences between these conformers and the energy barriers for their interconversion can also be calculated, providing a comprehensive picture of the molecule's flexibility.

A hypothetical potential energy surface scan for a key dihedral angle in this compound could yield data such as that presented in the interactive table below, illustrating the relative energies of different conformers.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformer Description |

| 0 | 5.2 | Eclipsed (high energy) |

| 60 | 0.8 | Gauche |

| 120 | 4.5 | Eclipsed |

| 180 | 0.0 | Anti (global minimum) |

| 240 | 4.5 | Eclipsed |

| 300 | 0.8 | Gauche |

Electronic Properties: Frontier Molecular Orbitals (HOMO/LUMO) and Charge Distribution

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations can provide detailed information about the distribution of electrons within this compound. Key to this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

The HOMO is the orbital from which the molecule is most likely to donate electrons in a chemical reaction, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.com

Furthermore, DFT calculations can determine the distribution of partial charges on each atom in the molecule, often through methods like Mulliken population analysis. This charge distribution highlights the electron-rich and electron-poor regions of the molecule, which are the likely sites for nucleophilic and electrophilic attack, respectively.

A table of hypothetical calculated electronic properties for this compound is provided below.

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Vibrational Frequency Predictions and Spectroscopic Correlations

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These predicted frequencies can be directly correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of the observed spectral bands to specific molecular motions. psu.edusemanticscholar.org

The calculation of vibrational frequencies is performed after a successful geometry optimization to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). The predicted wavenumbers are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

A hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in this compound is shown in the table below.

| Functional Group | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Vibrational Mode |

| C=O (ketone) | 1750 | 1680 | 1685 | Stretching |

| C=O (ester) | 1805 | 1733 | 1735 | Stretching |

| C-O (ester) | 1280 | 1229 | 1230 | Stretching |

| C-Br | 690 | 662 | 665 | Stretching |

| Aromatic C-H | 3150 | 3024 | 3030 | Stretching |

Computational Analysis of Electrophilic Sites and Reactivity Descriptors

To further understand the chemical reactivity of this compound, DFT can be used to calculate the Molecular Electrostatic Potential (MEP). The MEP is a visualization of the electrostatic potential on the electron density surface of the molecule, which reveals the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netnumberanalytics.comnumberanalytics.comresearchgate.netmdpi.com

The regions of negative potential are indicative of sites susceptible to electrophilic attack, while regions of positive potential suggest sites for nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl groups and a positive potential around the hydrogen atoms.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. dovepress.comnih.govrsc.org MD simulations model the movements of atoms and molecules based on classical mechanics, where the forces between atoms are described by a force field.

For this compound, an MD simulation would typically be performed with the molecule solvated in a box of explicit solvent molecules (e.g., water or an organic solvent) to mimic its behavior in solution. The simulation would track the trajectory of each atom over a period of time (from nanoseconds to microseconds), providing a wealth of information about the molecule's conformational dynamics, flexibility, and interactions with the surrounding solvent molecules.

Analysis of the MD trajectory can reveal:

The most populated conformations of the molecule in solution and the rates of transition between them.

The formation and lifetime of intramolecular and intermolecular hydrogen bonds.

The radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. neovarsity.orgwikipedia.orgprotoqsar.comneovarsity.orgresearchgate.net If this compound were part of a series of compounds being investigated for a particular biological activity (e.g., enzyme inhibition), a QSAR model could be developed to guide the design of more potent analogues.

The process involves:

Data Collection: A dataset of molecules with known biological activities is compiled.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule, which quantify various aspects of their structure (e.g., physicochemical properties, topological indices, 3D descriptors).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates a subset of the descriptors with the biological activity.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A validated QSAR model for a series of compounds including this compound could identify the key molecular features that are important for their biological activity, thereby providing design principles for the synthesis of new, more effective molecules.

No Publicly Available Computational Studies on the Reaction Pathway of this compound

A comprehensive review of available scientific literature reveals a lack of specific computational and theoretical studies focused on the mechanistic insights and reaction pathway analysis of this compound. While computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, transition states, and energy profiles, it appears that such in-depth analyses have not been published for this particular chemical compound.

Research in computational chemistry often focuses on molecules with significant biological activity, novel synthetic pathways, or fundamental chemical interest. The absence of published data for this compound suggests that its reaction mechanisms have not yet been a subject of detailed theoretical investigation within the public domain.

Therefore, this article cannot provide specific data tables or detailed research findings regarding the computational reaction pathway analysis for this compound as no such studies are currently available. Further research in this area would be necessary to generate the specific mechanistic insights requested.

Broader Academic Applications and Future Research Directions

Strategic Utility as a Building Block in Complex Organic Synthesis

The structural features of Ethyl 5-(3-bromophenyl)-5-oxovalerate make it an exemplary building block for the synthesis of complex organic molecules, particularly heterocyclic compounds and natural product intermediates. The β-keto ester moiety is a classic precursor for a variety of structures, while the bromophenyl group allows for the introduction of further complexity through metal-catalyzed cross-coupling reactions.

Researchers have utilized analogues of this compound to create diverse molecular scaffolds. For instance, the general class of β-keto esters is fundamental to the synthesis of pyrazolones, which are formed by their reaction with hydrazine (B178648) and its derivatives. nih.gov Furthermore, the bromophenyl group is a key feature in the synthesis of intermediates for various natural products. nih.gov The strategic placement of the bromine atom on the phenyl ring allows for late-stage modifications, a crucial aspect in modern synthetic design. This is particularly valuable in the synthesis of biologically active molecules, such as anti-cancer agents, where the phenyl group can be functionalized to modulate activity. nih.gov The isoxazole (B147169) ring, another important heterocyclic motif in medicinal chemistry, can also be synthesized using β-keto ester derivatives as starting materials. nih.gov

Table 1: Examples of Complex Structures Derived from β-Keto Ester Building Blocks

| Precursor Type | Target Molecular Scaffold | Synthetic Reaction Type |

|---|---|---|

| β-Keto Ester | Pyrazolones | Condensation with Hydrazines nih.gov |

| Bromophenyl-containing Keto-alcohol | Natural Product Intermediates | Chiral Synthesis & Spectroscopy nih.gov |

| β-Keto Ester Analogue | Thiazolo[3,2-a]pyrimidines | Condensation & Cyclization mdpi.com |

| β-Keto Ester Analogue | Optically Active δ-Lactams | Biocatalytic Transamination & Cyclization uniovi.es |

| β-Keto Ester | Isoxazoles | 1,3-Dipolar Cycloaddition nih.govorgsyn.org |

Exploration in Catalyst Development and Reaction Design

This compound serves as an ideal substrate for the development and optimization of new catalytic systems. The distinct reactivity of its functional groups allows for the exploration of chemoselective transformations. Palladium-catalyzed reactions, for example, can be designed to selectively target either the bromophenyl group (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) or the β-keto ester moiety. Allylic esters of β-keto acids are known to undergo facile decarboxylation with palladium catalysts to generate versatile intermediates. nih.gov

The development of biocatalysts has also benefited from substrates like this. Lipases have been employed for the chemoselective acylation of alcohols using β-keto esters in mild, solvent-free conditions, a process that can be used to produce optically active compounds. google.com Similarly, transaminases are used for the highly selective conversion of keto esters into optically active amino esters, which can then cyclize to form valuable lactams. uniovi.es The study of such reactions with this compound could provide insights into the substrate tolerance and selectivity of these enzymes, aiding in the design of new biocatalytic processes.

Table 2: Catalytic Systems Explored with β-Keto Ester Substrates

| Catalyst System | Transformation | Key Features |

|---|---|---|

| Palladium Complexes | Allylic Alkylation, Aldol Condensation | Generation of palladium enolates via decarboxylation. nih.gov |

| Lipase (e.g., CALB) | Transesterification | Mild, solvent-free conditions; high chemoselectivity. google.com |

| Transaminases | Asymmetric Amination | Production of chiral amino esters and lactams with high enantioselectivity. uniovi.es |

| Thiourea (B124793) | Reduction of α-keto acrylates | Catalysis in aqueous media. researchgate.net |

| Transition Metal Catalysts | Carboxylation of Ketone Enolates | Synthesis from ketones using CO or CO2 sources. nih.gov |

Fundamental Research into Reaction Mechanisms and Selectivity

The reactivity of β-keto esters is a cornerstone of fundamental research in organic reaction mechanisms. This compound is a suitable model for investigating the mechanistic details of reactions such as C-acylation, alkylation, and decarboxylation. Studies on palladium-catalyzed reactions of related compounds have elucidated the formation of π-allylpalladium enolates and α-(π-allylpallada)ketones as key intermediates. nih.gov Understanding the factors that control the subsequent reaction pathways—such as reductive elimination versus β-hydrogen elimination—is crucial for controlling product selectivity. nih.gov

Furthermore, the compound can be used to study selectivity in more detail.

Chemoselectivity: Developing conditions where a reagent reacts with the ketone, ester, or aryl bromide selectively.

Regioselectivity: In reactions involving the enolate of the β-keto ester, understanding the factors that govern C-alkylation versus O-alkylation.

Enantioselectivity: In asymmetric catalysis, such as the transaminase-catalyzed conversion to chiral lactams, this substrate can be used to probe the enzyme's active site and understand the origins of stereocontrol. uniovi.es

Investigations into the acylation of enolates have shown that chelating effects with magnesium or lithium salts can be employed to control reactivity, though yields can be inconsistent. nih.gov Probing these mechanisms with a substrate like this compound could help refine these methods.

Emerging Methodologies for the Synthesis and Derivatization of β-Keto Esters

The synthesis of β-keto esters, a class to which this compound belongs, is a field of continuous innovation. While traditional methods like the Claisen condensation are still widely used, new and more efficient protocols are constantly being developed. These emerging methodologies often offer milder reaction conditions, broader substrate scope, and higher yields.

Recent advances include:

Direct C-acylation: The reaction of ketones with reagents like ethyl chloroformate or methyl cyanoformate in the presence of a base provides a rapid and general route. nih.govresearchgate.net

Catalytic Condensations: Lewis acids such as Molybdenum(VI) dichloride dioxide or Niobium(V) chloride can catalyze the condensation of aldehydes with ethyl diazoacetate to furnish β-keto esters in high yields under mild conditions. organic-chemistry.org Boron trifluoride has also been used to catalyze the reaction between ketones and ethyl diazoacetate. researchgate.net

Biocatalytic Synthesis: Lipase-catalyzed transesterification offers an environmentally friendly, solvent-free method to produce β-keto esters, including optically active variants. google.com

Rearrangement Reactions: A one-pot reaction of carboxylic acids and ynol ethers, promoted by silver(I) oxide, provides β-keto esters following a DMAP-catalyzed rearrangement. organic-chemistry.org

Derivatization of the resulting β-keto esters is equally important. A powerful strategy involves the biocatalytic transformation of γ- and δ-keto esters into optically active lactams using transaminases, where the initial amination is followed by a spontaneous intramolecular cyclization. uniovi.es

Table 3: Comparison of Modern Synthetic Methods for β-Keto Esters

| Method | Key Reagents | Conditions | Advantages |

|---|---|---|---|

| Ketone Acylation | Ketone, Ethyl Chloroformate, Base | Varies | Rapid and general. nih.gov |

| Aldehyde Condensation | Aldehyde, Ethyl Diazoacetate, Lewis Acid (e.g., NbCl₅) | Room Temperature | High yields and selectivity. organic-chemistry.org |

| Lipase-Catalyzed Transesterification | Acyl Donor, Alcohol, Lipase | Mild, Solvent-Free | Environmentally friendly, produces chiral esters. google.com |

| Carboxylic Acid-Ynol Ether Coupling | Carboxylic Acid, Ynol Ether, Ag₂O then DMAP | Mild | Broad substrate scope. organic-chemistry.org |

| Decarboxylative Claisen Condensation | Malonic Acid Half Oxyesters, Acyl Donors, Base | Varies | Allows use of carboxylic acids as acylating agents. organic-chemistry.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-(3-bromophenyl)-5-oxovalerate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via esterification of 5-(3-bromophenyl)-5-oxovaleric acid with ethanol using acid catalysis (e.g., H₂SO₄) under reflux. Substitution reactions on pre-functionalized phenyl precursors (e.g., bromination of phenyl intermediates) are also viable. Optimize temperature (60–80°C) and solvent polarity (e.g., toluene or THF) to enhance esterification efficiency .

- Key Considerations : Monitor reaction progress via TLC and characterize intermediates using NMR to confirm bromophenyl integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), ketone (δ ~2.5–2.7 ppm for C=O adjacent CH₂), and bromophenyl aromatic protons (δ ~7.2–7.8 ppm) .

- IR Spectroscopy : Confirm ester C=O (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (expected m/z ~315 for [M+H]⁺) and bromine isotopic patterns .

Q. What are the common chemical reactions involving the bromophenyl and oxovalerate moieties?

- Oxidation : The ketone group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃, yielding 5-(3-bromophenyl)-5-oxovaleric acid. Control pH to avoid ester hydrolysis .

- Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, forming ethyl 5-(3-bromophenyl)-5-hydroxyvalerate. Use anhydrous conditions to prevent side reactions .

- Substitution : The bromine atom undergoes nucleophilic aromatic substitution (e.g., with amines or alkoxides) under Pd catalysis .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

- Methodology :

- Orthogonal Assays : Compare results from enzyme inhibition (e.g., fluorometric assays for COX-2) and receptor-binding studies (e.g., radioligand displacement for CGRP receptors) .

- Dose-Response Analysis : Establish IC₅₀ values across multiple cell lines to differentiate target-specific effects from cytotoxicity .

- Structural Modifications : Syntize analogs (e.g., replacing Br with Cl or F) to isolate structure-activity relationships (SAR) .

Q. What computational strategies predict the compound’s reactivity and binding modes with biological targets?

- Docking Studies : Use software like AutoDock Vina to model interactions with CGRP receptors or cyclooxygenase enzymes. Prioritize halogen bonding between bromine and Thr139/His90 residues .

- DFT Calculations : Analyze electron density maps to predict sites for electrophilic/nucleophilic attacks on the bromophenyl ring .

- MD Simulations : Simulate solvation effects on ester hydrolysis rates in physiological buffers .

Q. How to optimize synthetic protocols for scale-up while maintaining purity (>98%)?

- DOE Approach : Use factorial design to test variables (catalyst loading, temperature, solvent ratio). For example, increasing ethanol:acid ratio (3:1) improves ester yield .

- Continuous Flow Chemistry : Implement microreactors for bromination steps to enhance mixing and reduce side products .

- Purification : Employ flash chromatography (hexane:EtOAc gradient) or recrystallization (ethanol/water) .

Q. What methodologies identify metabolic byproducts or degradation pathways in biological systems?

- LC-MS/MS : Profile metabolites in liver microsome assays. Look for hydroxylation at the phenyl ring or ester hydrolysis to valeric acid derivatives .

- Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. Use Arrhenius plots to predict shelf-life .

Q. How to analyze structure-activity relationships (SAR) for halogen substituent effects?

- Comparative Studies : Synthesize analogs with F, Cl, or CH₃ substituents. Assess changes in lipophilicity (logP), binding affinity (SPR), and cytotoxicity (MTT assays) .

- Hammett Analysis : Correlate σ values of substituents (Br: σₚ = 0.26) with biological activity (e.g., IC₅₀ for enzyme inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.